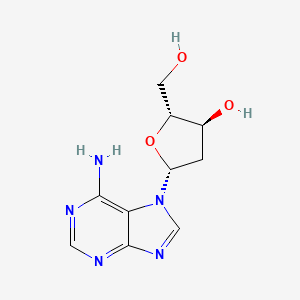
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by its purine base, which is linked to a sugar moiety. Nucleoside analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the coupling of a purine base with a sugar moiety. The process can be carried out through various methods, including:
Glycosylation Reactions: This involves the reaction of a protected sugar derivative with a purine base under acidic or basic conditions.
Enzymatic Synthesis: Enzymes such as nucleoside phosphorylases can catalyze the formation of nucleosides from purine bases and sugar phosphates.
Industrial Production Methods
In industrial settings, the production of nucleoside analogs often involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts and continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group on the purine base can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized nucleosides, reduced nucleosides, and substituted nucleosides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It can be incorporated into DNA or RNA to investigate the effects of nucleoside modifications on genetic processes.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer therapy, they can interfere with DNA synthesis in rapidly dividing cells.
Industry
In the pharmaceutical industry, this compound is used as an intermediate in the production of antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
Deoxyadenosine: A deoxy derivative with a similar purine base but lacking the hydroxyl group on the sugar moiety.
Vidarabine: An antiviral nucleoside analog with a similar structure but different sugar configuration.
Uniqueness
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C10H13N5O3 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)14-4-15(8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
VGSMHXAPKCTFOZ-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=NC=NC(=C32)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=NC=NC(=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















